Allosteric vs. ATP-Competitive IKK2 Inhibition: BMS-345541 TFA Salt vs. SC-514 and PS-1145
BMS-345541 TFA salt binds to an allosteric site on IKK-2, a mechanism distinct from the ATP-competitive binding of SC-514 and PS-1145 [1][2]. While direct quantitative comparisons of off-target toxicity are not available in a single study, this mechanistic difference is a key differentiator. ATP-competitive IKK inhibitors are often associated with in vivo toxicity and immunosuppression due to off-target effects, whereas allosteric inhibitors like BMS-345541 are posited to offer a potentially improved safety profile [1].
| Evidence Dimension | Mechanism of IKK2 Inhibition |
|---|---|
| Target Compound Data | Allosteric site binder |
| Comparator Or Baseline | SC-514 (ATP-competitive), PS-1145 (ATP-competitive) |
| Quantified Difference | Mechanism is qualitatively different, not quantitatively compared in this dimension. |
| Conditions | Biochemical binding studies |
Why This Matters
The allosteric mechanism may circumvent the dose-limiting toxicities associated with many ATP-competitive kinase inhibitors, a critical consideration for long-term in vivo studies or therapeutic development.
- [1] Gamble, C., et al. (2012). Inhibitory kappa B kinases as targets for pharmacological regulation. British Journal of Pharmacology, 165(4), 802-819. DOI: 10.1111/j.1476-5381.2011.01602.x. View Source
- [2] Kishore, N., et al. (2003). A selective IKK-2 inhibitor blocks NF-κB-dependent gene expression in interleukin-1β-stimulated synovial fibroblasts. Journal of Biological Chemistry, 278(35), 32861-32871. DOI: 10.1074/jbc.M211439200. View Source
